![molecular formula C19H28N4O4 B2739608 N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921483-55-8](/img/structure/B2739608.png)
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound known for its multifaceted roles in scientific research. Its structure features unique functional groups that make it valuable across several disciplines.
Applications De Recherche Scientifique
This compound plays a crucial role in:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studying enzyme interactions and protein-ligand binding.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the production of specialty chemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide often involves a multi-step process. Key intermediates are typically synthesized through various condensation and cyclization reactions under controlled temperature and pressure. Each step may require specific catalysts to enhance yield and purity.
Industrial Production Methods
On an industrial scale, this compound's production involves batch and continuous flow processes to optimize efficiency. Industrial synthesis protocols incorporate stringent quality controls and automation to ensure consistent product quality. The use of high-performance liquid chromatography (HPLC) is common to verify compound integrity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various reactions, including:
Oxidation: Transforming specific functional groups to their oxidized states.
Reduction: Gaining electrons and converting functional groups to reduced forms.
Substitution: Replacing atoms within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation often utilizes reagents like potassium permanganate or chromium trioxide, while reduction reactions might employ hydrogen gas with a palladium catalyst. Substitution reactions can use halogenating agents such as thionyl chloride or phosphorus tribromide under anhydrous conditions.
Major Products Formed
The products derived from these reactions often include modified versions of the original compound with different functional groups, which may offer altered chemical and biological properties.
Mécanisme D'action
Molecular Targets and Pathways
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects by interacting with specific molecular targets. This interaction can inhibit or activate certain biochemical pathways, leading to desired effects. It often binds to active sites of enzymes or receptors, altering their function.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique structural characteristics that confer specific reactivity and biological activity. Similar compounds might include:
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-methoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-ethoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Each of these analogs shares a core structure but exhibits variations in properties due to the different substituents attached to the core scaffold, highlighting the specificity and potential versatility of our original compound.
Feel free to ask for more info or any particular section you'd like to dive deeper into.
Propriétés
IUPAC Name |
2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-7-10-27-14-8-9-20-17-16(14)18(25)22(19(26)21(17)6)11-15(24)23(12(2)3)13(4)5/h8-9,12-13H,7,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIXVXBSCGGVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
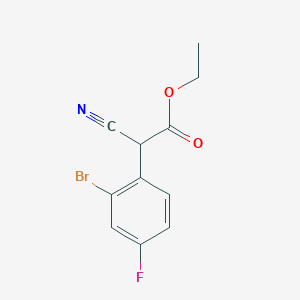
![3,4-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2739527.png)
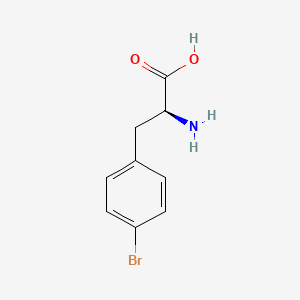
![2-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B2739530.png)
![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2739531.png)
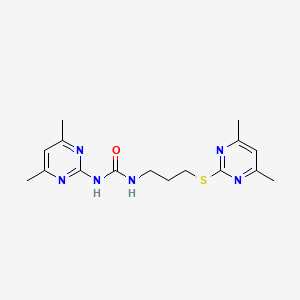

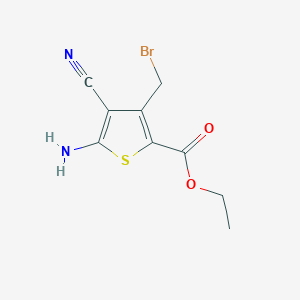
![2-amino-7,7-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2739539.png)
![2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2739540.png)

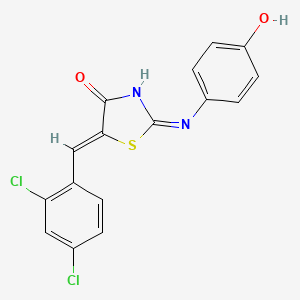
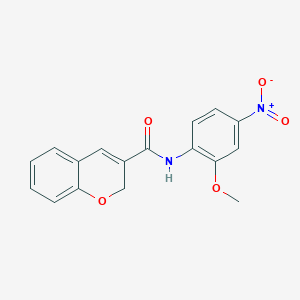
![N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2739548.png)
